molecular formula C7H14O2 B12821198 Hept-6-ene-1,3-diol

Hept-6-ene-1,3-diol

Cat. No.: B12821198
M. Wt: 130.18 g/mol
InChI Key: SKHNNHZFSJEUKO-UHFFFAOYSA-N
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Description

Hept-6-ene-1,3-diol is an organic compound with the molecular formula C7H14O2 It features a seven-carbon chain with a double bond between the sixth and seventh carbons and hydroxyl groups attached to the first and third carbons

Preparation Methods

Synthetic Routes and Reaction Conditions: Hept-6-ene-1,3-diol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of hept-6-en-1-ol. This method typically uses borane (BH3) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds as follows:

  • Hydroboration: Hept-6-en-1-ol + BH3 → Hept-6-en-1-ylborane
  • Oxidation: Hept-6-en-1-ylborane + H2O2/NaOH → this compound

Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration-oxidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can further enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: Hept-6-ene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The double bond can be reduced to form heptane-1,3-diol using hydrogenation with a palladium catalyst.

    Substitution: The hydroxyl groups can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: PCC, Jones reagent

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

    Oxidation: Hept-6-en-1-one, Hept-6-en-3-one

    Reduction: Heptane-1,3-diol

    Substitution: Hept-6-en-1-chloride, Hept-6-en-3-bromide

Scientific Research Applications

Hept-6-ene-1,3-diol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used as a precursor in the synthesis of biologically active compounds.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Hept-6-ene-1,3-diol depends on its specific application. In chemical reactions, the hydroxyl groups and the double bond play crucial roles in determining reactivity and interaction with other molecules. The molecular targets and pathways involved vary based on the specific reactions and conditions employed.

Comparison with Similar Compounds

Hept-6-ene-1,3-diol can be compared with other similar compounds, such as:

    Heptane-1,3-diol: Lacks the double bond, resulting in different reactivity and applications.

    Hept-6-en-1-ol: Contains only one hydroxyl group, leading to different chemical behavior.

    Hex-5-ene-1,3-diol: Shorter carbon chain, affecting its physical and chemical properties.

Properties

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

hept-6-ene-1,3-diol

InChI

InChI=1S/C7H14O2/c1-2-3-4-7(9)5-6-8/h2,7-9H,1,3-6H2

InChI Key

SKHNNHZFSJEUKO-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(CCO)O

Origin of Product

United States

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